molecular formula C16H16O4 B6380232 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol CAS No. 1261968-30-2

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol

Cat. No.: B6380232
CAS No.: 1261968-30-2
M. Wt: 272.29 g/mol
InChI Key: OENMNMKRJGFOHS-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol is an organic compound with a complex structure that includes both ethoxycarbonyl and methoxyphenol groups

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-16(18)12-6-4-11(5-7-12)13-8-9-14(17)15(10-13)19-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMNMKRJGFOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685715
Record name Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-30-2
Record name Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol typically involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation to produce ethyl p-aminobenzoate. This intermediate is then subjected to further reactions to introduce the methoxyphenol group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and hydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. For example, the use of recycled ethanol in the esterification process can reduce production costs and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 4-(4-Ethoxycarbonylphenyl)-2-hydroxyphenol, while reduction can yield ethyl p-aminobenzoate .

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. For example, it can intercalate into DNA, causing changes in DNA structure and function. This interaction can lead to the inhibition of DNA replication and transcription, which is of interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid

Uniqueness

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol is unique due to its combination of ethoxycarbonyl and methoxyphenol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups .

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